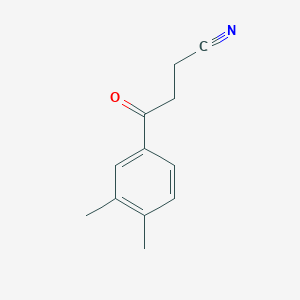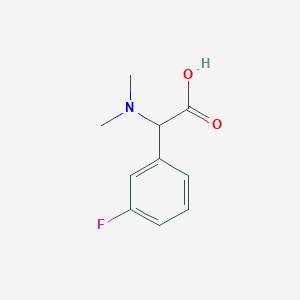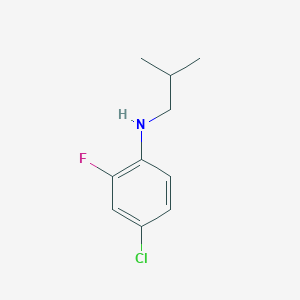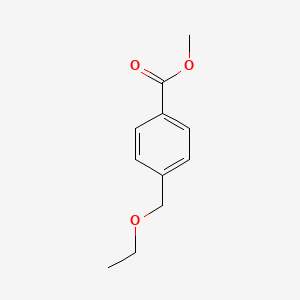
Methyl 4-(ethoxymethyl)benzoate
Overview
Description
“Methyl 4-(ethoxymethyl)benzoate” is a chemical compound with the CAS Number: 886531-74-4 . It has a molecular weight of 194.23 . The compound is in liquid form .
Synthesis Analysis
The synthesis of “Methyl 4-(ethoxymethyl)benzoate” has been described in a paper . The compound is synthesized from “Methyl 4-(Bromomethyl) benzoate” and ethyl alcohol using FeSO4 as a recoverable and reusable mediator . This method is considered efficient and environmentally friendly .
Molecular Structure Analysis
The InChI code for “Methyl 4-(ethoxymethyl)benzoate” is 1S/C11H14O3/c1-3-14-8-9-4-6-10 (7-5-9)11 (12)13-2/h4-7H,3,8H2,1-2H3 .
Chemical Reactions Analysis
The synthesis of “Methyl 4-(ethoxymethyl)benzoate” involves a reaction between “Methyl 4-(Bromomethyl) benzoate” and ethyl alcohol . The reaction is mediated by FeSO4 .
Physical And Chemical Properties Analysis
“Methyl 4-(ethoxymethyl)benzoate” is a liquid . Its molecular weight is 194.23 .
Scientific Research Applications
- Summary of the Application : Methyl 4-(ethoxymethyl)benzoate is a substituted benzyl ether . Benzyl and substituted benzyl ethers are versatile protecting groups used in organic chemistry .
- Methods of Application or Experimental Procedures : The synthesis of Methyl 4-(ethoxymethyl)benzoate has been described from Methyl 4-(Bromomethyl) benzoate and ethyl alcohol using FeSO4 as a recoverable and reusable mediator without the use of base and cosolvent under mild conditions . The reaction was monitored by thin-layer chromatography (TLC) and after complete disappearance of benzyl bromide, the reaction mixture was cooled to room temperature . The residue was purified by column chromatography on silica gel to obtain the pure product .
- Results or Outcomes : The synthesis resulted in the production of Methyl 4-(ethoxymethyl)benzoate . The conformational analysis of the synthesized compound has been performed by computational tools .
properties
IUPAC Name |
methyl 4-(ethoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-8-9-4-6-10(7-5-9)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVXHGXTIDKNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(ethoxymethyl)benzoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

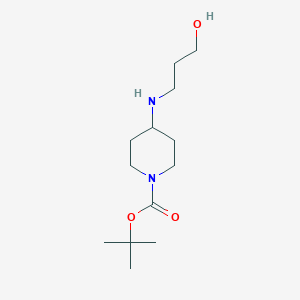
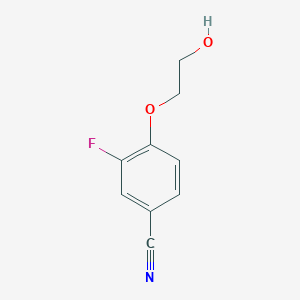
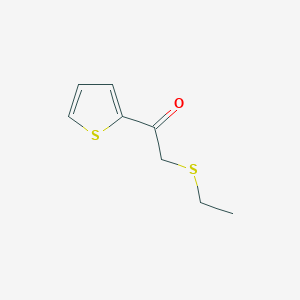
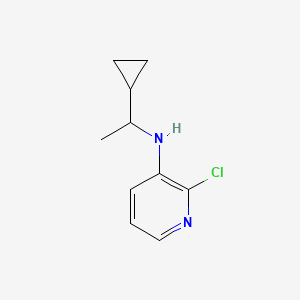
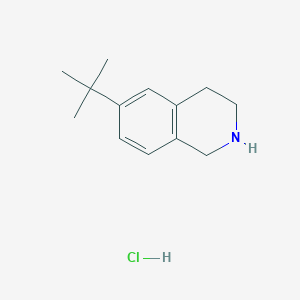
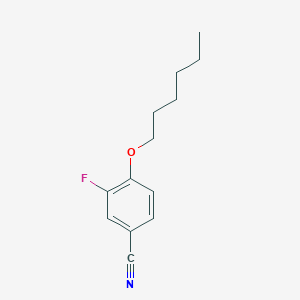
![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
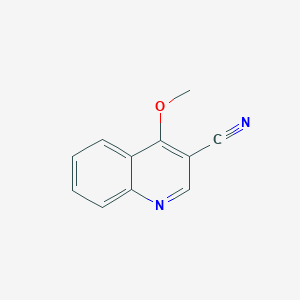
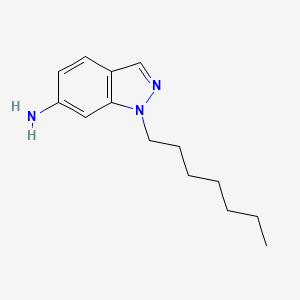
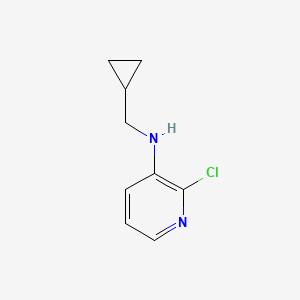
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
